molecular formula C8H12N4O2S B14882718 2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid

2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid

Cat. No.: B14882718
M. Wt: 228.27 g/mol
InChI Key: NUPDPZOCBZTWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid is a heterocyclic compound that features a unique triazolo-thiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid typically involves the cyclization of appropriate precursors under mild conditions. One common method involves the reaction between Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione and phenacyl bromides . This reaction yields 7-aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazinium bromides, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield different derivatives, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)propanoic acid is unique due to its specific triazolo-thiadiazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N4O2S

Molecular Weight

228.27 g/mol

IUPAC Name

2-(3-methyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6-yl)propanoic acid

InChI

InChI=1S/C8H12N4O2S/c1-5(7(13)14)11-3-12-6(2)9-10-8(12)15-4-11/h5H,3-4H2,1-2H3,(H,13,14)

InChI Key

NUPDPZOCBZTWJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1CN(CS2)C(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.